molecular formula C12H15FO B13058145 1-(4-Fluorophenyl)-2-hexanone

1-(4-Fluorophenyl)-2-hexanone

Cat. No.: B13058145
M. Wt: 194.24 g/mol
InChI Key: UZPQCBGSYDDYPE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-hexanone is an organic compound characterized by a hexanone backbone with a fluorophenyl group attached at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-hexanone typically involves the reaction of 4-fluorobenzaldehyde with hexanone under specific conditions. One common method is the Friedel-Crafts acylation, where 4-fluorobenzaldehyde reacts with hexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

    Reduction: Formation of 1-(4-fluorophenyl)-2-hexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-hexanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-hexanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-2-propanone: Similar structure but with a shorter carbon chain.

    1-(4-Fluorophenyl)-2-butanone: Another similar compound with a different carbon chain length.

    4-Fluorobenzophenone: Lacks the hexanone backbone but shares the fluorophenyl group.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-(4-fluorophenyl)hexan-2-one

InChI

InChI=1S/C12H15FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

UZPQCBGSYDDYPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

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